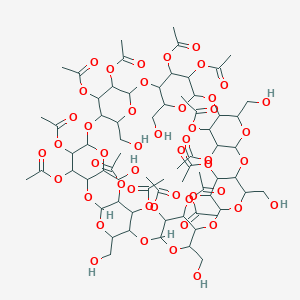
2,4-Quinazolinediamine, 5-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Quinazolinediamine, 5-ethoxy- is a heterocyclic aromatic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazoline ring system in the structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 2,4-Quinazolinediamine, 5-ethoxy- can be achieved through various synthetic routes. One common method involves the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
2,4-Quinazolinediamine, 5-ethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives .
Applications De Recherche Scientifique
2,4-Quinazolinediamine, 5-ethoxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinazoline derivatives. In biology and medicine, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it has applications in the field of materials science, where it is used to develop new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2,4-Quinazolinediamine, 5-ethoxy- involves its interaction with specific molecular targets in the body. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and other rapidly dividing cells. The compound may also interact with other enzymes and receptors, leading to a range of biological effects .
Comparaison Avec Des Composés Similaires
2,4-Quinazolinediamine, 5-ethoxy- can be compared with other quinazoline derivatives, such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine and 2-(4-bromophenyl)-quinazolin-4(3H)-one . While these compounds share a common quinazoline core, they differ in their substituents and, consequently, their biological activities. For example, 5-(4-methoxyphenoxy)-2,4-quinazolinediamine is known for its anti-cancer properties, while 2-(4-bromophenyl)-quinazolin-4(3H)-one exhibits α-glucosidase inhibitory activity . The unique substituents in 2,4-Quinazolinediamine, 5-ethoxy- contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-ethoxyquinazoline-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H2,1H3,(H4,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVBCREDYTZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=NC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152508 |
Source


|
| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-81-5 |
Source


|
| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














